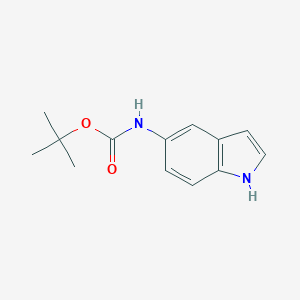

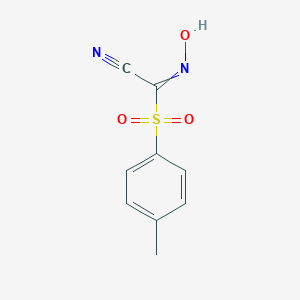

5-氰基-1H-吲哚-2-羧酸

描述

Synthesis Analysis

The synthesis of indole derivatives, including 5-cyano-1H-indole-2-carboxylic acid, often involves complex reactions that can include cyclization, acylation, and substitution processes. For example, the synthesis of related indole-2-carboxylic acid derivatives has been achieved through acylation followed by aldol condensation reactions, or through the conversion of acid to acid chloride followed by coupling with substituted anilines (Naik, Sharath, & Kumar, 2012). Another method involves the Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters yielding indole-2-carboxylic acid esters, indicating the versatility of synthetic approaches (Unangst, Connor, Stabler, & Weikert, 1987).

Molecular Structure Analysis

The molecular and crystal structures of indole-2-carboxylic acid (ICA) derivatives have been studied using techniques such as single crystal X-ray diffraction and spectroscopy. These studies have revealed that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds, with the carboxylic groups oriented perpendicularly to each other (Morzyk-Ociepa, Michalska, & Pietraszko, 2004). This indicates a stable and significant molecular arrangement conducive to further chemical reactions.

Chemical Reactions and Properties

Indole derivatives exhibit a range of chemical reactions, often facilitated by the presence of functional groups such as the cyano and carboxylic acid groups. For example, the electropolymerization of 5-cyanoindole leads to the formation of cyclic trimers, which further oxidize to form polymeric species (Mackintosh, Redpath, Jones, Langridge-Smith, & Mount, 1995). These reactions highlight the reactivity and potential applications of cyano and carboxylic acid functionalized indoles in polymer chemistry.

Physical Properties Analysis

The physical properties of indole-2-carboxylic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and medicinal chemistry. The detailed structural analysis through X-ray diffraction and spectroscopy provides insights into the stability and reactivity of these compounds.

Chemical Properties Analysis

Indole-2-carboxylic acid and its derivatives are more stable towards acidic and oxidative conditions than other indole compounds, yet they remain reactive at the 3-position. This stability, combined with the ease of decarboxylation, makes them valuable intermediates in organic synthesis. Their reactivity and stability are influenced by the substituents on the indole ring, which can lead to a variety of synthetic applications and chemical transformations (Murakami, 1987).

科学研究应用

药物发现

吲哚衍生物,如5-氰基-1H-吲哚-2-羧酸,由于其独特的性质,常用于药物发现。它们是具有生物活性的化合物,在治疗各种疾病方面显示出潜力,包括癌症和微生物感染 .

抗病毒研究

吲哚衍生物已显示出作为抗病毒剂的潜力 . 它们已被发现可以抑制各种病毒的复制,使其成为开发新型抗病毒药物的有希望的研究领域。

抗炎研究

吲哚衍生物也具有抗炎特性 . 这使得它们成为开发新型抗炎药物的潜在候选者,这些药物可用于治疗从自身免疫性疾病到过敏的各种疾病。

抗癌研究

近年来,吲哚衍生物在治疗癌细胞中的应用越来越受到关注 . 它们显示出各种具有生物学意义的特性,使其成为开发新型抗癌药物的有希望的研究领域。

抗菌研究

吲哚衍生物已显示出抗菌特性 . 它们有可能抑制各种类型微生物的生长,使其成为开发新型抗菌药物的有希望的研究领域。

抗糖尿病研究

吲哚衍生物在治疗糖尿病方面显示出潜力 . 它们已被发现具有抗糖尿病特性,使其成为开发新型抗糖尿病药物的有希望的研究领域。

安全和危害

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .

Mode of Action

The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .

Biochemical Pathways

The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .

Result of Action

The inhibition of XO and URAT1 by 5-cyano-1H-indole-2-carboxylic acid can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .

生化分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives .

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It has been suggested that the cyano group at the 5-position of the indole ring may exert xanthine oxidase (XO) inhibitory activity .

Dosage Effects in Animal Models

One compound showed significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg .

属性

IUPAC Name |

5-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUNIVIEFHPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428007 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169463-44-9 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)

![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)

![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)